molecular formula C14H15ClN2O B2992597 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol CAS No. 109943-85-3

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

Cat. No. B2992597
CAS RN: 109943-85-3
M. Wt: 262.74
InChI Key: RDPPAFUSURGOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a chemical compound with the empirical formula C14H16N2O . It is a solid substance and its molecular weight is 228.29 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Physical And Chemical Properties Analysis

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a solid substance . Its empirical formula is C14H16N2O and it has a molecular weight of 228.29 .

Scientific Research Applications

Anti-Corrosion Applications

One significant application of derivatives similar to 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is in the field of corrosion inhibition. A study demonstrated the efficacy of 8-hydroxyquinoline derivatives in preventing corrosion of mild steel in acidic media. The research detailed the use of weight loss and electrochemical techniques to assess the anti-corrosion potential, revealing that these compounds act as cathodic inhibitors and exhibit high efficiency in protecting mild steel surfaces. The findings underscored the role of the Langmuir adsorption isotherm in describing the adsorption process of these inhibitors on the metal surface, highlighting their significance in industrial applications to prolong metal lifespan and integrity (Dhaybia et al., 2020).

Antimicrobial Activity

Another crucial application domain of quinolin-8-ol derivatives involves their antimicrobial properties. Research focusing on novel quinolin-8-ol compounds and their metal complexes demonstrated promising antimicrobial activity against various microorganisms. These findings suggest that such compounds could serve as potential leads for the development of new antimicrobial agents, offering an alternative route to combat resistant bacterial strains and reduce the burden of infectious diseases (P. N. Patel, K. .. Patel, & H. S. Patel, 2011).

Photodynamic Therapy for Cancer

In the realm of medicinal chemistry, the modification and application of quinolin-8-ol derivatives for therapeutic purposes have been explored, including their potential in photodynamic therapy (PDT) for cancer treatment. A study on the formation of an iron(III) complex with a related heterocycle demonstrated its applicability in PDT against breast cancer, showcasing how these compounds can be leveraged as photosensitizers to induce cell death in cancerous cells under light irradiation. Such research points towards the therapeutic versatility of quinolin-8-ol derivatives, offering avenues for developing novel cancer treatments (Zhong‐Hong Zhu et al., 2019).

Future Directions

The future directions in the research and development of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol and similar compounds could involve exploring their potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-12-8-10(9-17-6-1-2-7-17)14(18)13-11(12)4-3-5-16-13/h3-5,8,18H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPPAFUSURGOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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